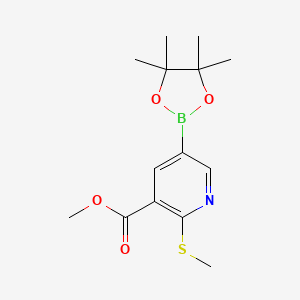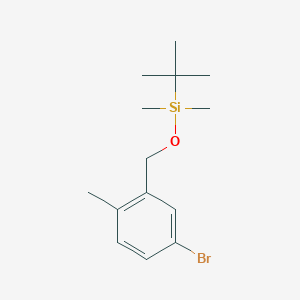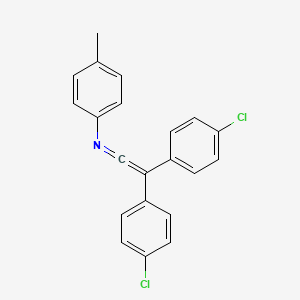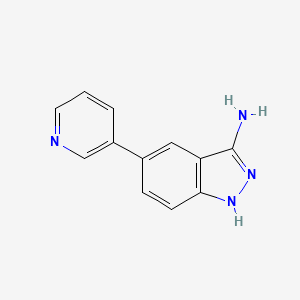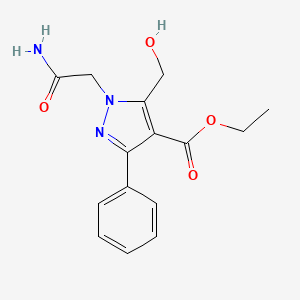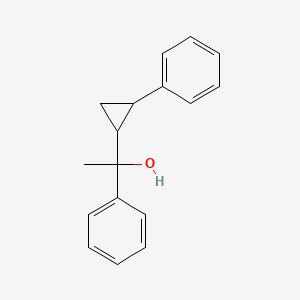
1-Phenyl-1-(2-phenylcyclopropyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1-(2-phenylcyclopropyl)ethanol is an organic compound with the molecular formula C16H16O It is a secondary alcohol characterized by a phenyl group attached to a cyclopropyl ring, which is further connected to another phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-1-(2-phenylcyclopropyl)ethanol can be synthesized through several methods. One common approach involves the reduction of corresponding ketones using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the Grignard reaction, where phenylmagnesium bromide reacts with 2-phenylcyclopropanone to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as enzymes, has also been explored to achieve stereoselective synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-1-(2-phenylcyclopropyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products Formed:
Oxidation: 1-Phenyl-1-(2-phenylcyclopropyl)ketone.
Reduction: Corresponding hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1-Phenyl-1-(2-phenylcyclopropyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 1-Phenyl-1-(2-phenylcyclopropyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl groups may participate in π-π interactions, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
1-Phenylethanol: A simpler analog with a single phenyl group attached to the ethanol backbone.
2-Phenylethanol: An isomer with the phenyl group attached to the second carbon of the ethanol chain.
Cyclopropylmethanol: A compound with a cyclopropyl group attached to the methanol backbone.
Uniqueness: 1-Phenyl-1-(2-phenylcyclopropyl)ethanol stands out due to its unique combination of a cyclopropyl ring and two phenyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
58692-65-2 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
1-phenyl-1-(2-phenylcyclopropyl)ethanol |
InChI |
InChI=1S/C17H18O/c1-17(18,14-10-6-3-7-11-14)16-12-15(16)13-8-4-2-5-9-13/h2-11,15-16,18H,12H2,1H3 |
Clé InChI |
BYMMHGJGBPBPDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC1C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)
![2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B13989391.png)
![5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13989393.png)
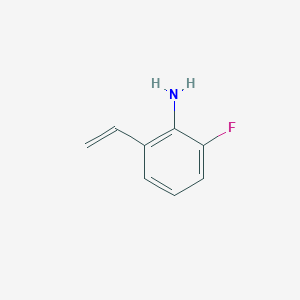
![6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13989407.png)
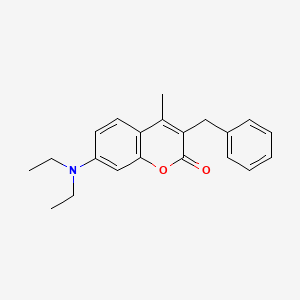

![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)
